4-(4-Bromophenyl)-3-nitropyridine
Overview
Description
4-(4-Bromophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a bromophenyl group at the fourth position
Mechanism of Action
Target of Action
Related compounds such as pyrazoline derivatives, which contain a 4-bromophenyl group, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antimicrobial and anticancer activities . These compounds interact with their targets and cause changes at the molecular level, which can lead to the inhibition of certain biological processes .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can also affect the activity of AchE, leading to changes in nerve pulse transmission .
Pharmacokinetics
Related compounds have shown good docking scores within the binding pocket of selected proteins, suggesting potential bioavailability .
Result of Action
Related compounds have shown various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the compound’s action may be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.
Bromination of Phenyl Group: The phenyl group is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the para position.
Coupling Reaction: The brominated phenyl group is then coupled with the nitrated pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and solvents can also enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3-nitropyridine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Bromophenyl)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-(4-Bromophenyl)-3-nitropyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Lacks the nitro group, which may result in different reactivity and applications.
3-Nitropyridine:
4-(4-Bromophenyl)-2-nitropyridine: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Uniqueness
4-(4-Bromophenyl)-3-nitropyridine is unique due to the presence of both the nitro and bromophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSLTLWJGIRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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